molecular formula C8H9NO3 B3050453 n,2-Dihydroxy-3-methylbenzamide CAS No. 26071-07-8

n,2-Dihydroxy-3-methylbenzamide

Cat. No. B3050453
CAS RN: 26071-07-8
M. Wt: 167.16 g/mol
InChI Key: WDMREYFHOOROAO-UHFFFAOYSA-N
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Description

N,2-Dihydroxy-3-methylbenzamide is an organic compound with the CAS Number: 26071-07-8 . It has a molecular weight of 167.16 and is a powder in its physical form . The IUPAC name for this compound is N,2-dihydroxy-3-methylbenzamide .


Molecular Structure Analysis

The InChI code for N,2-Dihydroxy-3-methylbenzamide is 1S/C8H9NO3/c1-5-3-2-4-6 (7 (5)10)8 (11)9-12/h2-4,10,12H,1H3, (H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .

It is stored at room temperature . The compound’s physical form, purity, and storage conditions are important properties to consider in its handling and use .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound structurally similar to n,2-Dihydroxy-3-methylbenzamide, was synthesized from 3-methylbenzoyl chloride or 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol. This process was thoroughly characterized using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, and confirmed by elemental analysis and X-ray analysis (Al Mamari & Al Lawati, 2019).

Pharmacological and Biochemical Research

  • Research on Nucleophilic Addition : The addition of nucleophiles to 3-substituted pyridinium salts, prepared from N-methylbenzamide (structurally related to n,2-Dihydroxy-3-methylbenzamide), has been explored. This led to the synthesis of compounds like (-)-L-733,061 and (-)-CP-99,994, potent nonpeptide Substance P antagonists (Lemire et al., 2004).

Insect Repellent Research

  • Insect Repellent Application : N,N-Diethyl-3-methylbenzamide (DEET), a derivative of 3-methylbenzamide, is widely used as an insect repellent. Its pharmacokinetics, formulation, and safety aspects have been extensively reviewed, emphasizing its efficacy against a variety of biting insects and its role in preventing the transmission of vector-borne diseases (Qiu, Jun, & Mccall, 1998).

Chemical and Physical Analysis

  • Spectroscopic Studies : The spectral properties of 2,4- and 2,5-dihydroxybenzamides, related to n,2-Dihydroxy-3-methylbenzamide, were analyzed using FT-IR and NMR spectroscopies. This study offered insights into the spatial orientation of amide protons in such compounds, which can be crucial for understanding their chemical behavior (Takač & Vikić Topić, 2004).

Thermal Stability Research

  • Thermal Stability Analysis : Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a compound related to n,2-Dihydroxy-3-methylbenzamide, utilized dynamic DSC curves to obtain apparent thermodynamic data. This study provided valuable information on the thermal decomposition, activation energy, and heat release of the compound (Cong & Cheng, 2021).

properties

IUPAC Name

N,2-dihydroxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-2-4-6(7(5)10)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMREYFHOOROAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299685
Record name n,2-dihydroxy-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,2-Dihydroxy-3-methylbenzamide

CAS RN

26071-07-8
Record name Sparteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,2-dihydroxy-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Smith, G Le, ED Jones, J Deadman - Future Medicinal Chemistry, 2010 - Future Science
Background: 1,2-benzisoxazole derivatives have been the focus of numerous studies, due to their biological and chemical interest. Results: We demonstrate an efficient synthesis of a …
Number of citations: 5 www.future-science.com

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